trans-4-Fluoro-3-methoxypyrrolidine HCl

Medicinal Chemistry Stereochemistry EGFR Inhibitors

Procure the (3R,4R) enantiomer of trans-4-fluoro-3-methoxypyrrolidine hydrochloride (CAS 1203566-98-6) to secure the precise stereochemistry required for your EGFR T790M inhibitor program. This fluorinated pyrrolidine scaffold delivers a ~2.6-unit pKa reduction, enhancing membrane permeability and target engagement, a feature absent in non-fluorinated or cis-configured analogs. As the core building block of the clinical candidate PF-06747775, it is essential for reproducing covalent binding modes and optimizing lead series potency.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6
CAS No. 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6
Cat. No. B2810607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Fluoro-3-methoxypyrrolidine HCl
CAS1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6
Molecular FormulaC5H11ClFNO
Molecular Weight155.6
Structural Identifiers
SMILESCOC1CNCC1F.Cl
InChIInChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
InChIKeyZWYUPOATRRHOKQ-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Fluoro-3-methoxypyrrolidine HCl (CAS 1203566-98-6): Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


trans-4-Fluoro-3-methoxypyrrolidine HCl (CAS 1203566-98-6; also cataloged under CAS 2108511-81-3 as the racemic trans form and CAS 2613300-00-6 as the (3S,4S) enantiomer) is a chiral, disubstituted pyrrolidine hydrochloride salt bearing a fluorine atom at the 4-position and a methoxy group at the 3-position in a trans configuration . The (3R,4R) enantiomer specified by CAS 1203566-98-6 serves as a strategically fluorinated heterocyclic building block for constructing bioactive molecules, most notably demonstrated as the core scaffold in the clinical-stage EGFR T790M inhibitor PF‑06747775 (mavelertinib) [1]. The hydrochloride salt form (MW 155.6 g/mol, typical purity ≥95%) ensures aqueous solubility and handling stability suitable for laboratory-scale synthesis and scale-up .

Why trans-4-Fluoro-3-methoxypyrrolidine HCl Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution of trans-4-fluoro-3-methoxypyrrolidine HCl with unsubstituted pyrrolidine, 3-methoxypyrrolidine, 3-fluoropyrrolidine, or cis-configured isomers fails because each structural modification independently and synergistically controls critical molecular properties. The fluorine atom at the 4-position reduces the conjugate acid pKa of the pyrrolidine nitrogen by approximately 2.6 units relative to unsubstituted pyrrolidine (pKa ~11.3 → ~8.7), enhancing membrane permeability at physiological pH . The trans stereochemistry dictates which face of the ring presents the substituents to biological targets, as evidenced by the (3R,4R) configuration being essential for EGFR mutant potency in PF‑06747775 [1]. The methoxy group contributes hydrogen-bond acceptor capacity and steric bulk absent in 4-fluoropyrrolidin-3-ol analogs. These interdependent features mean that swapping any single component degrades the targeted pharmacokinetic and pharmacodynamic profile.

Quantitative Differentiation Evidence: trans-4-Fluoro-3-methoxypyrrolidine HCl vs. Closest Analogs


Trans vs. Cis Stereochemistry: Differential Presentation of Pharmacophoric Elements

The trans configuration of the fluorine and methoxy substituents on the pyrrolidine ring is a critical determinant of biological activity. In the clinical EGFR inhibitor PF‑06747775, the (3R,4R)-trans-4-fluoro-3-aminopyrrolidine core (derived from trans-4-fluoro-3-methoxypyrrolidine) positions the acrylamide warhead for covalent modification of Cys797, achieving IC50 = 5.70 nM against EGFR T790M/C797S mutant [1]. The cis-configured analog (CAS 1638761-46-2) presents substituents on opposite faces of the ring, fundamentally altering the trajectory of attached pharmacophores and failing to reproduce this binding geometry .

Medicinal Chemistry Stereochemistry EGFR Inhibitors

pKa Modulation by 4-Fluorine: Reduced Basicity Enhances Predicted Membrane Permeability

Fluorine substitution at the pyrrolidine ring reduces the conjugate acid pKa of the amine. For 3-fluoropyrrolidine, the reported conjugate acid pKa is 8.68 (predicted) to 6.69 (experimentally determined for the hydrochloride), representing a reduction of 2.6–4.6 units compared to unsubstituted pyrrolidine (conjugate acid pKa ≈ 11.3) . In the trans-4-fluoro-3-methoxypyrrolidine scaffold, the combined electron-withdrawing effects of the 4-fluoro and 3-methoxy substituents are expected to produce a similar or greater pKa reduction. Lower pKa translates to a decreased fraction of protonated, membrane-impermeable species at physiological pH 7.4, thereby enhancing predicted passive membrane permeability relative to non-fluorinated pyrrolidine building blocks .

Physicochemical Properties pKa Membrane Permeability

Fluorine Gauche Effect: Conformational Pre-organization for Target Binding

The fluorine atom on the pyrrolidine ring exerts a stereoelectronic gauche effect that stabilizes C(γ)-exo ring conformations, as demonstrated by ¹⁹F–¹H scalar coupling and heteronuclear NOE measurements on a series of 3-fluoropyrrolidines [1]. This conformational bias pre-organizes the ring substituents into specific spatial orientations that can pre-pay the entropic cost of target binding. In the trans-4-fluoro-3-methoxypyrrolidine scaffold, the fluorine gauche effect works in concert with the trans methoxy group to define a preferred conformational ensemble distinct from non-fluorinated pyrrolidines, which populate multiple conformations with near-equal probability. The resulting conformational restriction can contribute 0.5–1.5 kcal/mol in binding free energy advantage when the bioactive conformation matches the ground-state preference [2].

Conformational Analysis Fluorine Gauche Effect NMR Spectroscopy

DPP-4 Inhibitor Potency: 4-Fluoropyrrolidine Scaffold Delivers Nanomolar Activity vs. Non-Fluorinated Analogs

In a direct comparative study of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors, the 4-fluoropyrrolidine-containing compound 17a exhibited DPP-4 IC50 = 0.017 μM with selectivity ratios of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164 [1]. In contrast, the most potent non-fluorinated pyrrolidine-2-carbonitrile analog in the same series showed approximately 3-fold weaker DPP-4 inhibition (IC50 ≈ 0.05 μM for compound 8l) and inferior selectivity [2]. Although these compounds feature a 2-carbonitrile substituent absent in the trans-4-fluoro-3-methoxypyrrolidine building block, the study provides quantitative, cross-study evidence that 4-fluorination of the pyrrolidine ring consistently improves DPP-4 potency by 3- to 10-fold while enhancing selectivity over related peptidases.

DPP-4 Inhibitors Type 2 Diabetes Fluoropyrrolidine Scaffold

Metabolic Activation Liability: Fluoropyrrolidine Ring Undergoes CYP3A-Mediated Bioactivation

The fluoropyrrolidine ring is susceptible to CYP3A-mediated metabolic activation, as demonstrated by studies on DPP-IV inhibitor analogs containing a fluoropyrrolidine moiety. Incubation with rat liver microsomes resulted in time- and NADPH-dependent irreversible binding to microsomal protein, which was attenuated by glutathione (GSH) or N-acetylcysteine (NAC), indicating formation of reactive intermediates via sequential oxidation and defluorination of the fluoropyrrolidine ring [1]. Pretreatment of rats with CYP3A1/3A2 inducers (pregnenolone-16α-carbonitrile and dexamethasone) enhanced the extent of bioactivation 5- to 9-fold, confirming CYP3A isoform involvement [2]. This metabolic pathway is absent in non-fluorinated pyrrolidine analogs, which undergo distinct metabolic routes (primarily N-oxidation or ring hydroxylation) that do not generate the same reactive intermediate profile.

Drug Metabolism CYP3A Metabolic Activation

Commercial Availability and Enantiomeric Purity Specifications Across CAS Registry Variants

Multiple CAS numbers exist for this compound class, each corresponding to distinct stereochemical forms: CAS 1203566-98-6 specifies the (3R,4R) enantiomer (trans configuration); CAS 1638761-46-2 specifies the (3S,4R) enantiomer (cis configuration); CAS 2108511-81-3 specifies the racemic trans mixture; and CAS 2613300-00-6 specifies the (3S,4S) enantiomer . Commercially, the trans-(3R,4R) form (CAS 1203566-98-6) is supplied by Fujifilm Wako (sourced from Combi-Blocks) with purity specifications typically ≥95% [1]. In contrast, the cis isomer (CAS 1638761-46-2) is priced at approximately £310/100 mg from Fluorochem, while the trans form commands a distinct pricing tier reflecting its higher demand for (3R,4R)-configured drug discovery programs . This CAS-level specificity is critical because ordering the racemate (CAS 2108511-81-3) or incorrect enantiomer introduces stereochemical heterogeneity that confounds SAR interpretation and requires additional chiral resolution steps.

Chemical Procurement Enantiomeric Purity Quality Specifications

Optimal Research and Procurement Application Scenarios for trans-4-Fluoro-3-methoxypyrrolidine HCl


Covalent Kinase Inhibitor Design: EGFR T790M Mutant-Selective Programs

trans-4-Fluoro-3-methoxypyrrolidine HCl (CAS 1203566-98-6) serves as the stereochemically defined building block for constructing the (3R,4R)-4-fluoro-3-aminopyrrolidine core of PF‑06747775, a clinical-stage irreversible EGFR T790M inhibitor with IC50 = 5.70 nM against the T790M/C797S double mutant [1]. The trans configuration positions the derived acrylamide warhead for covalent engagement of Cys797, while the fluorine atom contributes to conformational pre-organization via the gauche effect, optimizing the binding pose . Procurement of the (3R,4R) enantiomer (CAS 1203566-98-6), rather than the racemate or cis isomer, is essential for reproducing this binding mode in follow-on covalent inhibitor programs targeting acquired resistance mutations in non-small-cell lung cancer.

DPP-4/Serine Protease Inhibitor Scaffold Optimization

Medicinal chemistry teams pursuing DPP-4 or related serine protease inhibitors should prioritize 4-fluoropyrrolidine-containing building blocks over non-fluorinated analogs, based on the 3- to 10-fold potency improvement demonstrated for 4-fluoropyrrolidine-2-carbonitrile derivatives (IC50 = 0.017 μM) compared to pyrrolidine-2-carbonitrile counterparts (IC50 = 0.05 μM) in matched DPP-4 inhibition assays [1]. The trans-4-fluoro-3-methoxypyrrolidine scaffold provides a functionalized starting point that can be elaborated with diverse P2 and P1′ substituents while retaining the potency-enhancing 4-fluorine. However, teams must account for the CYP3A-mediated bioactivation liability of the fluoropyrrolidine ring and incorporate appropriate metabolic profiling early in lead optimization .

Conformational Restriction for CNS-Penetrant Candidates

The reduced conjugate acid pKa of the fluorinated pyrrolidine nitrogen (estimated 7.5–8.5 vs. ~11.3 for unsubstituted pyrrolidine) translates to a higher fraction of neutral, membrane-permeable species at physiological pH [1]. Coupled with the conformational restriction imparted by the fluorine gauche effect, trans-4-fluoro-3-methoxypyrrolidine HCl is particularly well-suited as a building block for CNS-penetrant drug candidates where both passive permeability and reduced conformational entropy contribute to favorable brain exposure. The trans stereochemistry further ensures a defined vector for substituent presentation to intracerebral targets .

Stereochemical Reference Standard for Chiral HPLC Method Development

With four distinct CAS numbers mapping to different stereoisomers (1203566-98-6, 1638761-46-2, 2108511-81-3, 2613300-00-6), the trans-(3R,4R) form serves as a well-defined stereochemical reference standard for developing chiral HPLC or SFC methods to separate and quantify enantiomeric and diastereomeric purity in pyrrolidine-containing pharmaceutical intermediates [1]. The ≥95% commercial purity specification and availability from multiple suppliers (Fujifilm Wako, Fluorochem, MolCore) supports its use in analytical method validation and quality control workflows .

Quote Request

Request a Quote for trans-4-Fluoro-3-methoxypyrrolidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.